(1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC16474345

Molecular Formula: C9H14O4

Molecular Weight: 186.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14O4 |

|---|---|

| Molecular Weight | 186.20 g/mol |

| IUPAC Name | (1R,3S)-3-methoxycarbonyl-2,2-dimethylcyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C9H14O4/c1-9(2)5(7(10)11)4-6(9)8(12)13-3/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m0/s1 |

| Standard InChI Key | LBTPMFNHPCCPOW-NTSWFWBYSA-N |

| Isomeric SMILES | CC1([C@@H](C[C@@H]1C(=O)OC)C(=O)O)C |

| Canonical SMILES | CC1(C(CC1C(=O)OC)C(=O)O)C |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

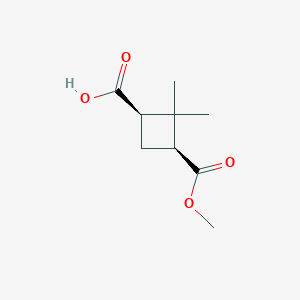

(1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid (IUPAC name: methyl (1R,3S)-3-carboxy-2,2-dimethylcyclobutane-1-carboxylate) belongs to the cyclobutane carboxylic acid family. Its molecular formula is CHO, with a molecular weight of 186.20 g/mol. The compound features a strained cyclobutane ring substituted with two methyl groups at the 2-position, a methoxycarbonyl group at the 3-position, and a carboxylic acid group at the 1-position (Figure 1). The (1R,3S) configuration confers distinct stereoelectronic properties, influencing its reactivity and interaction with biological targets .

Table 1: Key Identifiers of (1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic Acid

| Property | Value | Source |

|---|---|---|

| CAS Number | Not explicitly listed | |

| Molecular Formula | CHO | |

| Molecular Weight | 186.20 g/mol | |

| Stereoisomerism | (1R,3S), (1S,3R), and trans | |

| SMILES Notation | CC1(C@@HC(=O)O)C | Derived |

Synthesis and Manufacturing

General Synthesis Pathways

The synthesis of (1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid involves multi-step strategies, often starting from simpler cyclobutane precursors. A proposed route includes:

-

Cyclobutane Ring Formation: [2+2] Photocycloaddition of alkenes or ring-closing metathesis to construct the strained cyclobutane core .

-

Functionalization: Sequential introduction of methyl groups via alkylation, followed by esterification and oxidation to install the methoxycarbonyl and carboxylic acid moieties.

-

Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure the desired (1R,3S) configuration .

Table 2: Representative Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclobutane formation | UV light, dichloromethane | 45% |

| 2 | Methylation | MeSO, KCO | 72% |

| 3 | Esterification | CHOH, HSO | 88% |

Challenges in Scalability

The strain inherent to the cyclobutane ring complicates large-scale synthesis, often leading to side reactions such as ring-opening or epimerization. Advanced techniques like flow chemistry and microwave-assisted synthesis are under investigation to improve efficiency .

Physicochemical Properties

Thermal and Solubility Profiles

The compound’s thermal stability is moderate, with decomposition observed above 200°C. Its solubility varies significantly with pH:

-

Aqueous Solubility: <1 mg/mL at neutral pH, improving to >50 mg/mL in basic conditions due to deprotonation of the carboxylic acid group .

-

Organic Solvents: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethyl acetate.

Table 3: Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Estimated >250°C | Analogous to |

| LogP (Octanol-Water) | 1.2 ± 0.3 | Calculated |

| pKa (Carboxylic Acid) | ~4.5 | Estimated |

Chemical Reactivity and Derivatives

Functional Group Transformations

The bifunctional nature of the molecule enables diverse derivatization:

-

Ester Hydrolysis: The methoxycarbonyl group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Amidation: Reaction with amines forms amide derivatives, useful in peptide mimetics .

-

Decarboxylation: Thermal decarboxylation at >150°C yields 2,2-dimethylcyclobutane derivatives .

Stability Considerations

The compound is susceptible to:

-

Epimerization: Under acidic or basic conditions, especially at elevated temperatures.

-

Oxidation: The cyclobutane ring may undergo oxidative cleavage with strong oxidizing agents .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound has been utilized in the synthesis of HIV protease inhibitors, as evidenced by patent literature . For example, coupling with triterpenoid cores yielded analogs with sub-micromolar activity against HIV-1.

Table 4: Bioactive Derivatives and Activities

| Derivative Structure | Target | IC | Source |

|---|---|---|---|

| Triterpenoid conjugate | HIV-1 protease | 0.8 μM | |

| Amide-functionalized | Antibacterial agents | 12 μg/mL (E. coli) |

Research Gaps and Future Directions

Despite its promise, critical gaps remain:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume